



Technical Support Center: Interpreting Ambiguous Results in Hemoglobinopathy Screening

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Compound of Interest		
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous results encountered during hemoglobinopathy screening experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My HPLC chromatogram shows an abnormal peak in an unexpected retention time window. How should I proceed with its identification?

A: An unknown peak in an HPLC analysis requires a systematic approach to ensure accurate identification. High-performance liquid chromatography (HPLC) is a powerful tool for detecting hemoglobin (Hb) variants, but it should not be used as a stand-alone method for definitive identification.[1][2]

Troubleshooting Steps:

 Review Peak Characteristics: Analyze the peak's retention time, shape, and the proportion of total hemoglobin it represents.[3][4] Some variants can be presumptively identified by these characteristics alone.[3][4][5]





- Consult Variant Databases: Compare the retention time with established databases of known hemoglobin variants. Be aware that rare variants can have similar retention times to more common ones.[1][2]
- Consider Pre-analytical Variables: Factors such as sample age and storage conditions can sometimes lead to artifactual peaks. For instance, aged specimens can show an elevated P3 peak.[6]
- Employ a Second-Line Test: It is highly recommended to use a complementary method for confirmation.[7][8] Methods based on different principles, such as capillary electrophoresis (CE) or isoelectric focusing (IEF), can help resolve ambiguities.[7][9] For example, some variants that co-elute with Hb F on HPLC, like Hb I and Hb Shaare Zedek, can be identified and quantified using CE.[8]
- Advanced Confirmatory Methods: For definitive identification, especially for rare or novel variants, consider advanced techniques like mass spectrometry or DNA sequencing.[2][10]
 [11] Mass spectrometry can be a powerful secondary screening tool to analyze globin chains.[10]
- 2. Q: I have discordant results between HPLC and capillary electrophoresis for a suspected hemoglobin variant. What are the potential causes and how can I resolve this?

A: Discrepancies between HPLC and capillary electrophoresis (CE) are not uncommon as they separate hemoglobin fractions based on different principles (cation exchange vs. electrophoretic mobility and electro-osmotic flow).[7][9]

Potential Causes of Discrepancy:

- Co-elution/Co-migration: A single peak on one platform may represent multiple variants that are resolved on the other. For instance, some rare hemoglobin variants cannot be effectively separated by HPLC due to co-elution with normal hemoglobin fractions.[8]
- Different Sensitivities: The two methods may have different sensitivities for detecting minor hemoglobin fractions.
- Post-Translational Modifications: Modified hemoglobins can sometimes migrate differently on each platform, leading to confusion. IEF, for example, can separate post-translationally



modified variants, which can complicate interpretation.[9]

Resolution Strategy:

- Review Chromatograms/Electropherograms: Carefully examine the raw data from both instruments. Look for subtle abnormalities like shoulder peaks or asymmetrical peaks that might suggest the presence of more than one variant.
- Consult Literature and Databases: Research known variants that have been reported to show discordant behavior between these two methods.
- Definitive Testing: When results remain ambiguous, the recommended approach is to
 perform definitive testing through DNA analysis (gene sequencing) to identify the specific
 mutation in the globin genes.[2] Mass spectrometry can also be employed to characterize
 the variant hemoglobin at the protein level.[10][11][12]
- 3. Q: My screening results show a borderline HbA2 level (e.g., 3.2-3.5%). How do I interpret this for beta-thalassemia trait?

A: Borderline HbA2 levels present a diagnostic challenge in screening for beta-thalassemia trait. While an elevated HbA2 is a key indicator, values in the borderline range require careful consideration of other factors.[13]

Interpretation and Further Steps:

- Correlate with Red Cell Indices: Always interpret HbA2 levels in conjunction with the
 complete blood count (CBC), specifically the mean corpuscular volume (MCV) and mean
 corpuscular hemoglobin (MCH). Microcytic and hypochromic indices would support the
 suspicion of a thalassemia trait.
- Rule out Other Influencing Factors:
 - Iron Deficiency: Co-existing iron deficiency can lower HbA2 levels, potentially masking a beta-thalassemia trait. Conversely, iron supplementation in an iron-deficient individual can raise a borderline HbA2 into the diagnostic range.





- Alpha-Thalassemia: Co-inheritance of alpha-thalassemia can normalize red cell indices and potentially influence HbA2 levels.
- Delta-Globin Gene Mutations: Some mutations in the delta-globin gene can lead to lower HbA2 levels.
- Silent Beta-Thalassemia Mutations: Some "silent" or mild beta-thalassemia mutations are associated with only slightly elevated or borderline HbA2 levels.[14]
- Family Studies: Testing the patient's biological parents can be very informative. If one parent has a clear beta-thalassemia trait, it increases the likelihood that the borderline result in the patient is significant.
- Genetic Testing: If ambiguity persists, molecular analysis of the beta-globin gene (HBB) is the definitive method to confirm or exclude the presence of a beta-thalassemia mutation.[15]
- 4. Q: A newborn screening sample shows the presence of Bart's hemoglobin. What is the significance and what are the next steps?

A: The presence of Bart's hemoglobin (gamma-4 tetramers) in a newborn is indicative of alphathalassemia.[16][17] The amount of Bart's hemoglobin roughly correlates with the number of deleted or mutated alpha-globin genes.

Interpretation and Follow-up:

- Small Amount of Bart's Hb: This usually suggests the presence of one or two missing alphaglobin genes, corresponding to a silent carrier state or alpha-thalassemia trait.[17] These individuals are generally asymptomatic or have mild microcytic anemia.[18]
- Large Amount of Bart's Hb (and Hemoglobin H): This is indicative of Hemoglobin H disease, where three alpha-globin genes are deleted or non-functional.[17] These individuals have a moderate to severe hemolytic anemia.
- Hydrops Fetalis: The absence of any alpha-globin chain production (four-gene deletion)
 leads to the formation of large amounts of Bart's hemoglobin and is incompatible with life
 without in-utero interventions.



Recommended Actions:

- Quantification: Accurately quantify the percentage of Bart's hemoglobin.
- Genetic Counseling and Testing: Genetic counseling is crucial. Molecular testing (DNA analysis) is necessary to determine the exact number and type of alpha-globin gene deletions or mutations.[19] This is important for confirming the diagnosis and for future genetic counseling for the parents.[19]
- Clinical Evaluation: For infants with significant amounts of Bart's hemoglobin, a thorough clinical evaluation and monitoring for anemia and other complications of Hemoglobin H disease are essential.
- 5. Q: How should I approach a sample with elevated fetal hemoglobin (HbF) in an adult, but normal HbA2 levels?

A: Elevated HbF with a normal HbA2 in an adult can be associated with several conditions, ranging from benign to clinically significant.

Differential Diagnosis and Investigation:

- Hereditary Persistence of Fetal Hemoglobin (HPFH): This is a benign condition where HbF production continues into adulthood. In heterozygous HPFH, HbF levels are typically in the 10-30% range and are pancellularly distributed among red blood cells.
- Delta-Beta Thalassemia: In this condition, deletions in the delta and beta-globin gene cluster lead to absent or reduced synthesis of HbA and HbA2, with a compensatory increase in HbF (typically 5-20% in heterozygotes).[20] Differentiating delta-beta thalassemia from HPFH often requires molecular analysis.[20]
- Acquired Conditions: Elevated HbF can also be seen in various acquired conditions such as pregnancy, recovery from bone marrow suppression, and certain hematologic malignancies.
 A thorough clinical history is important.
- Alpha-Thalassemia: While not the primary cause, some forms of alpha-thalassemia can be associated with mildly elevated HbF.



Investigative Workflow:

- Review Clinical Context: Consider the patient's age, ethnicity, clinical symptoms, and any relevant medical conditions.
- Kleihauer-Betke Stain: This test can help determine the distribution of HbF among red blood cells (pancellular in HPFH vs. heterocellular in other conditions).
- Family Studies: Testing family members can help establish an inheritance pattern.
- Molecular Analysis: DNA testing is the definitive method to distinguish between HPFH and delta-beta thalassemia by identifying the specific genetic deletions or mutations.[20]

Data Presentation

Table 1: Typical Hemoglobin Fractions in Normal Adults and Common Hemoglobinopathies (as determined by HPLC/CE)



Condition	HbA (%)	HbA2 (%)	HbF (%)	Abnormal Hb (%)
Normal Adult	95.0 - 98.0	2.0 - 3.2	< 1.0	None
Beta- Thalassemia Trait	92.0 - 95.0	> 3.5	1.0 - 5.0	None
Sickle Cell Trait (Hb AS)	50.0 - 60.0	2.0 - 3.5	< 1.0	35.0 - 45.0 (HbS)
Sickle Cell Anemia (Hb SS)	0	2.0 - 4.5	1.0 - 20.0	> 80.0 (HbS)
Hemoglobin C Trait (Hb AC)	60.0 - 70.0	2.0 - 3.5	< 1.0	30.0 - 40.0 (HbC)
Hemoglobin E Trait (Hb AE)	60.0 - 70.0	Can be obscured	< 1.0	25.0 - 35.0 (HbE)
Alpha- Thalassemia Trait	Normal Proportions	Normal to slightly low	Normal	Bart's at birth
HPFH (Heterozygous)	70.0 - 90.0	1.0 - 2.5	10.0 - 30.0	None
Delta-Beta Thalassemia Trait	80.0 - 95.0	Normal to low	5.0 - 20.0	None

Note: These are typical ranges and can vary. Results should always be interpreted in the context of the individual patient and other laboratory findings.

Experimental Protocols

- 1. High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Analysis
- Principle: Cation-exchange HPLC separates hemoglobin variants based on their charge. A packed column with a negatively charged stationary phase is used. Hemoglobins, which are





positively charged at the buffer pH, are eluted by a buffer with increasing ionic strength. Less positively charged hemoglobins elute earlier.

- Methodology (General Outline for Bio-Rad VARIANT™ II System):
 - Sample Preparation: Collect whole blood in EDTA tubes. Prepare a hemolysate by mixing the whole blood with the manufacturer-provided hemolysis reagent.
 - Instrumentation Setup: Ensure the instrument is calibrated and quality control samples are run and are within acceptable limits. The system typically includes a pre-filter, an analytical cartridge (column), and a detector set at 415 nm.
 - Sample Injection: The autosampler injects a specific volume of the hemolysate into the analytical cartridge.
 - Elution: A programmed gradient of two buffers with increasing ionic strength is passed through the column to elute the different hemoglobin fractions.
 - Detection and Quantification: As each hemoglobin fraction elutes, it passes through the detector. The absorbance is measured, and the area under each peak is calculated. The software integrates the peaks and reports the percentage of each hemoglobin fraction based on its retention time.
 - Data Analysis: The retention times and percentages of the eluted peaks are compared to known values for normal and variant hemoglobins.
- 2. Capillary Electrophoresis (CE) for Hemoglobinopathy Screening
- Principle: CE separates charged molecules in a capillary filled with a buffer. When a high
 voltage is applied, molecules migrate according to their electrophoretic mobility and the
 electro-osmotic flow of the buffer.
- Methodology (General Outline for Sebia CAPILLARYS™ System):
 - Sample Preparation: Whole blood collected in EDTA is used. The instrument typically performs automated sample dilution and hemolysis.



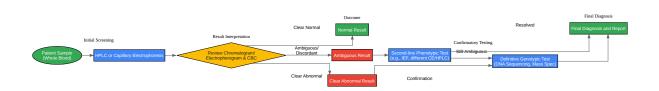


- Instrumentation Setup: The system consists of silica capillaries, a high-voltage power supply, a sample carousel, buffer solutions, and a detector (typically at 415 nm).
- Capillary Filling and Injection: The capillary is filled with an alkaline buffer. The hemolysate is injected into the capillary by applying pressure or a vacuum.
- Separation: A high voltage is applied across the capillary. Hemoglobins migrate towards the cathode at different velocities depending on their charge-to-mass ratio.
- Detection and Quantification: As the separated hemoglobin zones pass the detector window, their absorbance is recorded, generating an electropherogram. The software identifies and quantifies the percentage of each hemoglobin fraction.
- Data Analysis: The migration pattern and the relative percentages of the hemoglobin fractions are analyzed to identify any abnormalities.
- 3. DNA Analysis for Globin Gene Mutations (Sanger Sequencing)
- Principle: Sanger sequencing determines the precise nucleotide sequence of a specific region of DNA, in this case, the alpha- or beta-globin genes.
- Methodology (General Outline):
 - DNA Extraction: Genomic DNA is extracted from a whole blood sample.
 - Polymerase Chain Reaction (PCR): The specific globin gene (or exons of interest) is amplified using specific primers to generate a large number of copies.
 - PCR Product Purification: The amplified DNA is purified to remove excess primers and nucleotides.
 - Sequencing Reaction: A cycle sequencing reaction is performed using the purified PCR product as a template. This reaction includes DNA polymerase, sequencing primers, deoxynucleoside triphosphates (dNTPs), and fluorescently labeled dideoxynucleoside triphosphates (ddNTPs). The ddNTPs terminate the extension of the DNA strand at each base.



- Capillary Electrophoresis of Sequencing Products: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis.
- Data Analysis: A laser excites the fluorescent labels on the ddNTPs at the end of each fragment. The detector reads the color of the fluorescence, and software generates a chromatogram that displays the nucleotide sequence. This sequence is then compared to the reference globin gene sequence to identify any mutations.

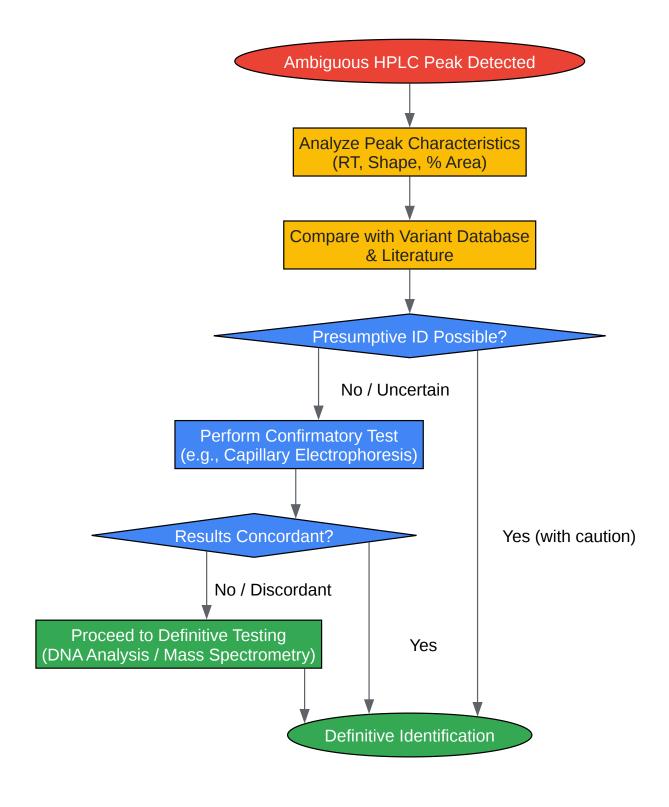
Visualizations



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Caption: Workflow for hemoglobinopathy screening and interpretation of ambiguous results.





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Caption: Logical steps for troubleshooting an ambiguous HPLC peak.



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